Methyl (3-nitrophenyl) carbonate

Physical organic chemistry Leaving group ability Carbonate reactivity

Selective methoxycarbonylation of polyfunctional amines poses a reactivity challenge: 4-nitrophenyl carbonate over-reacts causing bis-carbamoylation, while unsubstituted phenyl carbonate requires forcing conditions. Methyl (3-nitrophenyl) carbonate bridges this gap with ~10-15-fold lower leaving group ability vs. the 4-nitro isomer, enabling controlled mono-carbamoylation at 20-60 °C. • Key pharma intermediate for nilvadipine (Ca²⁺ channel blocker, IC₅₀ 0.1 nM) via Hantzsch cyclocondensation (CN102816110A) • UV-detectable 3-nitrophenoxide leaving group permits real-time reaction monitoring in vitro • Typically ≥95% purity; bulk packaging and custom synthesis available upon inquiry

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 17175-17-6
Cat. No. B107282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-nitrophenyl) carbonate
CAS17175-17-6
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3
InChIKeyZYICMEKHDJABCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-Nitrophenyl) Carbonate: Structure and Reactivity Overview


Methyl (3-nitrophenyl) carbonate (CAS 17175-17-6) is an unsymmetrical carbonate ester bearing a meta‑nitrophenoxy leaving group and a methoxy non‑leaving group. It belongs to the methyl aryl carbonate class, which is widely employed in nucleophilic substitution, coupling, and protection‑deprotection strategies. Key computed physicochemical descriptors include a molecular weight of 197.14 g·mol⁻¹, XLogP3 of 2.2, and a topological polar surface area (TPSA) of 81.4 Ų [1]. The meta‑nitro substitution imparts a leaving‑group pKa (conjugate acid pKa of 3‑nitrophenol ≈ 8.3–8.4) that is approximately one log unit higher than that of the para‑nitro isomer, positioning this compound as a moderate‑reactivity electrophile for applications where slower, more controllable carbonate activation is desirable [2].

Core role Activated methoxycarbonyl transfer reagent for organic synthesis
Electronic control Meta-nitro substitution provides moderate leaving-group ability, enabling selectivity-focused workflows
Use context Suitable for amine methoxycarbonylation, mechanistic studies, and regioselective intermediate construction

Methyl (3-Nitrophenyl) Carbonate: Why 4-Nitro Analogs Fall Short


Methyl (3-nitrophenyl) carbonate is not simply a interchangeable “nitrophenyl carbonate.” The position of the nitro substituent on the aryloxy leaving group critically determines the electrophilicity of the central carbonate carbon and the leaving‑group nucleofugality [1]. The meta‑nitro isomer (pKa 3‑nitrophenol ≈ 8.4) is approximately 15‑fold less acidic than the para‑nitro isomer (pKa 4‑nitrophenol ≈ 7.2), which directly reduces the rate of nucleophilic attack relative to methyl (4-nitrophenyl) carbonate [2]. This intrinsic reactivity difference cannot be compensated by simply adjusting stoichiometry or temperature, because regiochemistry also dictates the steric environment and the extent of resonance stabilization in the departing aryloxide [1]. Consequently, substituting methyl (3-nitrophenyl) carbonate with its 4‑nitro analog leads to a different kinetic profile, altered by‑product distribution, and potential incompatibility with downstream synthetic steps that rely on controlled carbonate activation [3].

Target compound Methyl (3-nitrophenyl) carbonate — meta-nitro; inductive electron withdrawal only
4-Nitro isomer risk Stronger combined inductive+resonance effect accelerates leaving-group departure; may shift reaction selectivity and product distribution
Target compound Leaving-group conjugate acid pKa ~8.3 (moderate nucleofugality)
4-Nitro isomer risk pKa ~7.1 confers significantly higher lability; can lead to over-activation and undesired bis-carbamoylation
Target compound 3-Nitrophenyl required for nilvadipine dihydropyridine scaffold
4-Nitro or 2-nitro analog risk Regioisomeric products lack the correct pharmacophore; structurally non-interchangeable in this route

Methyl (3-Nitrophenyl) Carbonate: Comparative Evidence for Scientific Procurement


Leaving Group pKa: 3-Nitrophenoxide vs. 4-Nitrophenoxide Acidity Gap

The leaving group of methyl (3-nitrophenyl) carbonate is 3-nitrophenoxide, whose conjugate acid (3‑nitrophenol) exhibits a pKa of approximately 8.4. In contrast, the pKa of 4‑nitrophenol is approximately 7.2, making 4‑nitrophenoxide a 15‑ to 20‑fold better leaving group [1]. This pKa differential translates directly into a slower rate of nucleophilic displacement for the 3‑nitro isomer under identical conditions, providing a wider window for kinetic control in multi‑step syntheses [2].

Leaving group pKa gap
Class-level
ΔpKa ≈ 1.1–1.2 (3-nitrophenol pKa 8.28 vs. 4-nitrophenol pKa 7.15)
Meta-nitro isomer provides a ~10–15-fold lower leaving-group ability, supporting selectivity over rate maximization
Aqueous pKa values; actual nucleofugality may be modulated by solvent and nucleophile
Physical organic chemistry Leaving group ability Carbonate reactivity

Nucleofugality Ratio: 3-Nitrophenoxide vs. 4-Cyanophenoxide in Thionocarbonate Phenolysis

In a direct kinetic comparison of 4‑nitrophenyl 4‑methylphenyl thionocarbonate (compound 1) and 3‑nitrophenyl 4‑methylphenyl thionocarbonate (compound 2) with secondary alicyclic amines, the rate coefficient for tetrahedral intermediate formation (k₁) was larger for the 4‑nitro compound than for the 3‑nitro compound [1]. Similarly, the pyridinolysis second‑order rate constants (k_N) were larger for 1 than for 2, with Brønsted slopes β = 0.9 and 1.2 respectively [1]. These observations are directly transferable to the carbonate series because the thionocarbonyl and carbonyl reactions share the same tetrahedral intermediate mechanism and are governed by the same electronic effects [2].

Nucleofugality ratio
Head-to-head
3-Nitrophenoxide/4-cyanophenoxide = 1/3; 4-nitrophenoxide departs exclusively
Experimentally quantified hierarchy confirms intermediate reactivity niche between unsubstituted and 4-nitro
Thionocarbonate study; relative order transfers to carbonate series
Aminolysis kinetics Thionocarbonate Nucleophilic substitution

Mechanism Divergence: Stepwise vs. Concerted Pathways in Carbonate Aminolysis

In a dedicated nucleofugality study, the phenolysis of 3‑nitrophenyl 4‑cyanophenyl thionocarbonate yielded a nucleofugality ratio 3‑nitrophenoxide/4‑cyanophenoxide of 1/3 from the corresponding tetrahedral intermediate [1]. This indicates that 3‑nitrophenoxide is a poorer leaving group than 4‑cyanophenoxide by a factor of approximately 3. Although this is a thionocarbonate system, the relative nucleofugality hierarchy (3‑nitrophenoxide between 4‑nitrophenoxide and 4‑cyanophenoxide) provides a benchmark for predicting the leaving group aptitude of methyl (3‑nitrophenyl) carbonate relative to mixed‑substituent carbonates [1].

Mechanism divergence
Class-level
Predicted stepwise pathway (pKa₀ > 9.3) vs. concerted for dinitro analog
Meta-nitro enables tetrahedral intermediate accumulation, allowing controlled partitioning or trapping
Inferred from 4-nitro carbonate kinetics; direct mechanistic studies on 3-nitro analog warranted
Nucleofugality Phenolysis Thionocarbonate

Regiospecific Requirement: 3-Nitrophenyl for Nilvadipine Synthesis

Methyl (3‑nitrophenyl) carbonate is specifically required as a building block in the preparation of the calcium‑channel blocker nilvadipine, where the 3‑nitrophenyl moiety becomes the C4 aryl substituent of the dihydropyridine core [1]. In the ivacaftor synthesis, the analogous 3‑nitrophenyl methyl carbonate fragments (e.g., 4,6‑di‑tert‑butyl‑2‑bromo‑3‑nitrophenyl methyl carbonate) are essential intermediates that cannot be prepared from the 4‑nitro isomer without compromising the required substitution pattern [2]. The regiochemistry of the nitro group is locked by the pharmacophore; replacement by a 4‑nitrophenyl carbonate would yield a different target compound altogether [1].

Regiospecific synthesis
Source review
3-Nitrophenyl mandatory for nilvadipine intermediate; patent reports 60.2% condensation yield
Structurally non-substitutable for 3-nitro-dihydropyridine pharmacophore construction
Patent CN102816110A; process optimization may be needed for scale-up
Drug intermediate Calcium channel blocker Cystic fibrosis

Hammett Substituent Constants: Meta vs. Para Nitro Electronic Effects

Methyl (3-nitrophenyl) carbonate and its 4‑nitro isomer are isomeric (identical molecular formula C₈H₇NO₅, identical molecular weight 197.14 g·mol⁻¹) and share the same computed topological polar surface area (81.4 Ų) [1][2]. However, the meta positioning of the nitro group results in a different dipole moment vector and electron density distribution compared to the para isomer, which can subtly affect chromatographic retention times, solubility in polar aprotic solvents, and crystallinity. These differences, while not quantified in public head‑to‑head studies for this exact compound, are predictable from the fundamental electronic properties of the substituted benzene ring .

Hammett σ comparison
Class-level
σₘ = +0.71 (meta) vs. σₚ = +0.78 (para); Δσ = 0.07
Quantitative LFER framework predicts rate moderation from reduced resonance withdrawal
Reaction constant ρ depends on nucleophile and solvent; provides relative reactivity estimate
Lipophilicity Polar surface area ADME prediction

Methyl (3-Nitrophenyl) Carbonate: Validated Application Scenarios


Controlled Amine Methoxycarbonylation with Intermediate Electrophilicity

Methyl (3‑nitrophenyl) carbonate provides the essential 3‑nitrophenyl fragment that becomes the C4 aryl substituent in nilvadipine and structurally related dihydropyridine drugs. The meta‑nitro regiochemistry is locked by the pharmacophore; the para analog would produce a different, pharmacologically distinct molecule. The moderate leaving‑group ability of the 3‑nitrophenoxide allows efficient condensation with the enamino‑ester component while minimizing side reactions at the cyanocarbonyl terminus [1].

Nilvadipine and 3-Nitrophenyl-Dihydropyridine API Intermediate Manufacturing

In the commercial synthesis of ivacaftor—a CFTR potentiator for cystic fibrosis—methyl (3‑nitrophenyl) carbonate derivatives bearing bulky tert‑butyl and bromo substituents constitute essential intermediates. The 3‑nitro position is required for subsequent reduction to the 3‑amino derivative that undergoes amide coupling. Substitution with a 4‑nitro isomer would place the amino group at the wrong position, yielding a regioisomeric amide that would fail biological evaluation [2].

Mechanistic Probe in Nucleophilic Substitution Kinetics and LFER Studies

When a carbonate‑based protecting group requiring slower, more selective deprotection is desired, methyl (3‑nitrophenyl) carbonate offers a reactivity profile between that of the highly labile 4‑nitrophenyl carbonate and the unsubstituted phenyl carbonate. The pKa difference of ~1.2 units compared to the para isomer translates to approximately a 16‑fold slower base‑catalyzed hydrolysis, enabling selective removal in the presence of other base‑sensitive functionalities [1][2].

Tunable Hydrolysis for Heterobifunctional Crosslinker and Prodrug Linker Design

The Castro group’s systematic kinetic investigations demonstrate that the 3‑nitro substitution provides a distinctive Brønsted slope (β ≈ 1.2 in pyridinolysis, vs. β ≈ 0.9 for the 4‑nitro analog) [1]. This difference makes methyl (3‑nitrophenyl) carbonate (and its thionocarbonate analog) a valuable probe for distinguishing between concerted and stepwise mechanisms in nucleophilic substitution at the carbonyl/thionocarbonyl center [1][2].

Application
Selection Property
Validation Focus
Controlled amine methoxycarbonylation
Intermediate electrophilicity window
Reaction selectivity vs. rate optimization
Nilvadipine dihydropyridine intermediate synthesis
Regiospecific 3-nitrophenyl requirement
Dihydropyridine core fidelity and purity
Mechanistic probe for nucleophilic substitution
Hammett-Brønsted parameter matrix
LFER model validation
Tunable hydrolysis for linker and prodrug design
Intermediate carbonate hydrolysis kinetics
Release rate profiling and spectrophotometric monitoring
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